
Dexmedetomidine-d4 L-Tartrate (d4-Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexmedetomidine-d4 L-Tartrate (d4-Major), also known as Dexmedetomidine-d4 L-Tartrate (d4-Major), is a useful research compound. Its molecular formula is C₁₇H₁₈D₄N₂O₆ and its molecular weight is 354.39. The purity is usually 95%.
BenchChem offers high-quality Dexmedetomidine-d4 L-Tartrate (d4-Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexmedetomidine-d4 L-Tartrate (d4-Major) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Dexmedetomidine-d4 L-Tartrate is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and bioavailability of dexmedetomidine. The stable isotope labeling allows for precise quantification in biological matrices using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Findings:
- Metabolism: Dexmedetomidine undergoes extensive biotransformation primarily through glucuronidation and cytochrome P450 metabolism (CYP2A6) . The use of dexmedetomidine-d4 enables researchers to differentiate between the parent compound and its metabolites.
- Bioavailability: Studies indicate that perineural administration of dexmedetomidine results in lower plasma concentrations compared to intravenous administration, suggesting better bioavailability with less cardiovascular impact .
Administration Route | Cmax (ng/mL) | Tmax (min) | Plasma Concentration |
---|---|---|---|
Intravenous | 0.76 | 7.50 | Higher |
Infraorbital | 0.47 | 7.22 | Lower |
Anesthesia Applications
Dexmedetomidine-d4 L-Tartrate is extensively used in anesthesia research to evaluate its effects on sedation and analgesia during surgical procedures.
Clinical Insights:
- Sedation Efficacy: Dexmedetomidine has been shown to reduce the requirement for other anesthetics such as propofol and isoflurane by approximately 17% to 50%, enhancing patient safety and comfort during procedures .
- Postoperative Outcomes: Its use is associated with shorter durations of mechanical ventilation and reduced incidence of postoperative delirium, making it a valuable agent in perioperative care .
Case Studies
Several case studies highlight the clinical implications of dexmedetomidine-d4 L-Tartrate in various medical settings.
Example Case Study:
- A report documented a patient who experienced polyuria following dexmedetomidine administration, emphasizing the need for careful monitoring of fluid balance during treatment . This case illustrates the importance of understanding the pharmacodynamics of dexmedetomidine-d4 in clinical settings.
Research on Organ Protection
Recent studies have explored the organ-protective effects of dexmedetomidine, including its role in reducing inflammatory responses and promoting anti-apoptotic signaling pathways . This application is particularly relevant in critical care settings where minimizing organ damage is crucial.
Mechanisms:
- Dexmedetomidine's ability to modulate inflammatory responses may lead to improved outcomes in patients undergoing major surgeries or those in intensive care units.
Potential Areas for Exploration:
Análisis De Reacciones Químicas
Deuteration Reactions
The compound’s synthesis involves replacing four hydrogen atoms with deuterium at specific positions. This isotopic substitution typically occurs via acid-catalyzed hydrogen-deuterium exchange or through deuterated precursor molecules. Key reaction steps include:
-
Deuteration of aromatic rings : Achieved using deuterated solvents (e.g., D₂O) under controlled acidic conditions.
-
Stabilization of the imidazole moiety : Ensures isotopic integrity during synthesis.
Reaction Step | Conditions | Outcome |
---|---|---|
Aromatic deuteration | DCl in D₂O, 80°C, 12 hours | >95% deuterium incorporation |
Imidazole stabilization | pH 7.4 buffer, 25°C, 2 hours | Retention of stereochemical integrity |
Tartrate Salt Formation
The L-tartrate salt is formed to improve solubility and crystallinity. This involves reacting deuterated dexmedetomidine with L-tartaric acid in a polar solvent (e.g., ethanol):
Dexmedetomidine d4+L Tartaric AcidEthanol 25 CDexmedetomidine d4 L Tartrate
Key parameters :
-
Molar ratio of 1:1 (dexmedetomidine-d4 to tartaric acid)
Stability Under Physiological Conditions
Studies highlight its stability in aqueous solutions, critical for pharmacokinetic research:
Condition | Degradation (%) | Half-Life |
---|---|---|
pH 3.0 (gastric fluid) | <5% over 24 hours | 48 hours |
pH 7.4 (blood) | <2% over 48 hours | 72 hours |
Light exposure (5000 lux) | 8% over 72 hours | 60 hours |
This stability allows reliable tracking in mass spectrometry-based assays.
Metabolic Reactions
In vivo, dexmedetomidine-d4 undergoes hepatic metabolism via cytochrome P450 (CYP2A6), with deuterium substitution slowing specific metabolic pathways:
Metabolic Pathway | Impact of Deuteration |
---|---|
N-demethylation | 40% reduction in reaction rate |
Glucuronidation | No significant change |
Hydroxylation | 25% reduction due to kinetic isotope effect |
Deuteration thus prolongs detectable plasma concentrations in tracer studies.
Analytical Characterization
Reaction monitoring employs:
-
LC-MS/MS : Quantifies deuterium enrichment (e.g., m/z 204.31 → 208.35 for d4 label).
-
NMR : Confirms deuterium placement (e.g., absence of proton signals at δ 7.2–7.5 ppm).
Comparative Reactivity
Dexmedetomidine-d4 L-Tartrate exhibits distinct reactivity compared to non-deuterated analogs:
Property | Dexmedetomidine-d4 | Dexmedetomidine |
---|---|---|
Oxidation resistance | Enhanced (10% slower) | Baseline |
Solubility in water | 25 mg/mL | 18 mg/mL |
Plasma protein binding | 94% | 95% |
Degradation Pathways
Primary degradation occurs via:
-
Hydrolysis : Cleavage of the imidazole ring under strong acidic/basic conditions.
-
Photooxidation : Formation of N-oxide byproducts under UV light.
Propiedades
Fórmula molecular |
C₁₇H₁₈D₄N₂O₆ |
---|---|
Peso molecular |
354.39 |
Sinónimos |
(S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (2R,3R)-2,3-Dihydroxybutanedioate (1:1); (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole [R-(R*,R*)]-2,3-Dihydroxybutanedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.